ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 6-chloroindole.
Formation of Indole Core: The indole core is constructed using a Bartoli indole synthesis, which involves the reaction of 4-bromoaniline with an appropriate reagent like ethyl glyoxylate in the presence of a Lewis acid catalyst.
Esterification: The resulting intermediate is then esterified using ethanol and a suitable acid catalyst to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1H-indole-2-carboxylate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Ethyl 6-chloro-1H-indole-2-carboxylate: Lacks the bromine substituent, leading to different chemical properties and applications.
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and potential biological activities. These substituents can be strategically modified to create a wide range of derivatives with diverse applications .
Properties
CAS No. |
1526742-10-8 |
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Molecular Formula |
C11H9BrClNO2 |
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-5-7-8(12)3-6(13)4-9(7)14-10/h3-5,14H,2H2,1H3 |
InChI Key |
OZOKUDUQOZYTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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